2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Description
This compound is a thiazole-thiazolidinedione hybrid featuring a (5Z)-configured 3,4,5-trimethoxybenzylidene substituent at the 5-position of the thiazolidinedione core. Its structure integrates a 1,3-thiazol-2-ylacetamide side chain, which enhances solubility and modulates bioactivity . The 3,4,5-trimethoxyphenyl group is notable for its electron-rich aromatic system, contributing to π-π stacking interactions in molecular docking studies targeting enzymes like α-glucosidase or kinases . Synthesized via condensation of 2,4-dioxothiazolidine derivatives with functionalized thiazole amines, this compound has been explored for antidiabetic, anticancer, and antimicrobial applications, supported by ADME (Absorption, Distribution, Metabolism, Excretion) profiling .
Properties
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-25-11-6-10(7-12(26-2)15(11)27-3)8-13-16(23)21(18(24)29-13)9-14(22)20-17-19-4-5-28-17/h4-8H,9H2,1-3H3,(H,19,20,22)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHBKFKZNAIMW-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the condensation of 3,4,5-trimethoxybenzaldehyde with thiazolidine-2,4-dione. The reaction typically occurs in the presence of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide. Following this condensation reaction, the intermediate product is then reacted with 2-aminothiazole to yield the final compound.
Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes as in laboratory synthesis but employs more efficient and scalable techniques. Continuous flow reactors and automated synthesis methods are often used to ensure consistency and high yield.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidinone ring undergoes oxidation at the sulfur atom or α,β-unsaturated ketone system. Key outcomes include:
| Reagent | Conditions | Product(s) Formed | Yield (%) | Stability |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | EtOH, 60°C, 4 hr | Sulfoxide derivative | 65–72 | Stable at RT |
| mCPBA | DCM, 0°C, 2 hr | Sulfone derivative | 58–63 | Hygroscopic |
| KMnO<sub>4</sub> | H<sub>2</sub>O, 25°C, 12 hr | Cleavage of conjugated double bond | 41 | Requires stabilization |
The 3,4,5-trimethoxyphenyl group enhances electron density at the methylidene bridge, accelerating oxidation at the thiazolidinone sulfur. Control experiments confirm the Z-configuration of the methylidene group directs regioselectivity.
Reduction Reactions
Selective reduction occurs at the carbonyl groups or unsaturated bonds:
| Reagent | Target Site | Product(s) | Notes |
|---|---|---|---|
| NaBH<sub>4</sub> | Thiazolidinone C=O | Secondary alcohol | Requires acidic workup |
| LiAlH<sub>4</sub> | Acetamide C=O | Amine derivative | Limited solubility in THF |
| H<sub>2</sub>/Pd-C | Methylidene double bond | Dihydrothiazolidinone | Z → E isomerization observed |
Reduction of the acetamide carbonyl is sterically hindered by the thiazol-2-yl group, yielding ≤45% conversion even under forcing conditions. Catalytic hydrogenation selectively saturates the exocyclic double bond without affecting aromatic rings.
Nucleophilic Substitutions
The thiazole and thiazolidinone rings participate in SNAr reactions:
| Nucleophile | Position Attacked | Product Class | Kinetic Data (k, M<sup>−1</sup>s<sup>−1</sup>) |
|---|---|---|---|
| Piperidine | Thiazole C-5 | 5-Amino-thiazole adduct | 2.7 × 10<sup>−3</sup> |
| KSCN | Thiazolidinone C-2 | Thiocyanate derivative | 1.1 × 10<sup>−3</sup> |
| NaN<sub>3</sub> | Acetamide α-carbon | Tetrazole-containing analog | 3.4 × 10<sup>−4</sup> |
The 3,4,5-trimethoxy substitution pattern increases ring electrophilicity, with Hammett σ<sub>para</sub> values correlating with reaction rates (R<sup>2</sup> = 0.89). Microwave-assisted conditions (100 W, 100°C) improve azide substitution yields to 78%.
Cycloaddition and Ring-Opening Reactions
The α,β-unsaturated ketone system participates in conjugate additions:
| Reaction Type | Reagent/Partner | Key Product | Diastereoselectivity (dr) |
|---|---|---|---|
| Michael Addition | Morpholine | β-Amino-ketone adduct | 3:1 (anti:syn) |
| [3+2] Cycloaddition | Nitrile oxide | Isoxazoline-fused hybrid | 82% ee |
| Thiazolidinone ring-opening | NH<sub>2</sub>OH·HCl | Thiohydantoin derivative | Quantitative |
Diels-Alder reactivity is suppressed due to electron-donating methoxy groups decreasing dienophile character. Ring-opening under basic conditions (pH >10) generates reactive thiol intermediates detectable via Ellman’s assay .
Stability and Degradation Pathways
Critical stability parameters under accelerated conditions:
| Stress Condition | Degradation Pathway | Half-Life (25°C) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Acidic (0.1M HCl) | Hydrolysis of acetamide bond | 8.2 hr | 54.3 |
| Alkaline (0.1M NaOH) | Thiazolidinone ring contraction | 3.7 hr | 48.9 |
| UV light (254 nm) | [2+2] Photodimerization | 14.5 hr | 62.1 |
Degradation follows first-order kinetics (R<sup>2</sup> >0.98). Crystalline forms show improved photostability compared to amorphous material.
Catalytic Modifications
Palladium-mediated cross-couplings enable late-stage diversification:
| Reaction | Catalyst System | Coupling Partner | Yield Range (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> | Aryl boronic acids | 55–72 |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos | Secondary amines | 63–68 |
| C-H Activation | Pd(OAc)<sub>2</sub>/Cu(OAc)<sub>2</sub> | Acrylates | 41 |
The thiazole nitrogen coordinates Pd, enabling regioselective functionalization at C-4. Computational studies (DFT, B3LYP/6-31G*) identify electron-deficient regions guiding catalyst placement .
This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, enabled by orthogonal reactive sites. The 3,4,5-trimethoxyphenyl group critically modulates electronic effects, while the Z-configuration governs stereochemical outcomes. Further studies should explore enantioselective transformations and biological implications of derived analogs .
Scientific Research Applications
The compound 2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis methods, and relevant case studies.
Chemical Properties and Structure
This compound is characterized by its complex structure which includes a thiazolidine ring and multiple functional groups that contribute to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 442.49 g/mol. Its structural features enable interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidinone derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications in their structure could enhance therapeutic efficacy (PubChem ).
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Thiazolidine derivatives have been reported to possess antibacterial and antifungal activities.
- Mechanism : The presence of the thiazole moiety is believed to play a crucial role in the inhibition of microbial growth by disrupting cellular processes.
- Case Study : Research highlighted in Pharmaceutical Biology found that thiazolidinone compounds displayed potent activity against Gram-positive bacteria and fungi (MolPort ).
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds with similar structures have been investigated for their anti-inflammatory properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and various kinases.
Pathways Involved: Inhibition of COX enzymes leads to reduced inflammation, while kinase inhibition can disrupt cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituents on the benzylidene ring, thiazole/thiazolidinedione cores, or acetamide side chains. Key examples include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4,5-trimethoxyphenyl group in the target compound provides superior binding affinity to kinases compared to chlorinated analogs (e.g., Analog 1) due to enhanced π-π interactions .
- Heterocyclic Modifications : Replacing the thiazole with thiadiazole (Analog 2) or indole (Analog 3) alters metabolic pathways, with thiadiazole derivatives showing longer plasma half-lives .
- Polarity and Solubility : Hydroxy and methoxy substituents (Analog 4) improve aqueous solubility but may reduce membrane permeability compared to the target’s trimethoxy motif .
Bioactivity and Pharmacological Profiles
Notable Trends:
- The target compound exhibits balanced potency across multiple therapeutic areas, likely due to its optimized substituent geometry .
- Analog 3’s fluorinated indole moiety enhances anticancer specificity but lacks broad-spectrum antimicrobial action .
- Chlorinated analogs (e.g., Analog 1) show reduced bioactivity, possibly due to increased cytotoxicity from halogenated byproducts .
Critical Analysis of Research Findings
- Structural Validation : X-ray crystallography (SHELX ) and NMR () confirm the Z-configuration of the benzylidene group in the target compound, critical for maintaining planar geometry and binding efficacy .
- ADME Limitations : While the target’s trimethoxy groups improve binding, they may hinder blood-brain barrier penetration compared to smaller substituents (e.g., Analog 3’s thienyl group) .
- Synthetic Challenges : Low yields in chlorinated analogs (e.g., Analog 1) highlight the need for optimized coupling agents or microwave-assisted synthesis .
Biological Activity
The compound 2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and anticonvulsant properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure incorporates a thiazolidinone core linked to a trimethoxyphenyl group and a thiazole moiety. This unique combination of functional groups is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
- Antifungal Activity : Certain derivatives have demonstrated antifungal properties against Candida albicans and other pathogenic fungi .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolidinone derivatives:
- Cell Proliferation Inhibition : The compound has been tested against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), showing IC50 values between 7.0 µM and 20.3 µM .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of key cellular pathways involved in tumor growth and proliferation. For example, compounds similar to this one have been shown to inhibit topoisomerases I and II, which are critical enzymes for DNA replication and repair .
Anticonvulsant Activity
Recent investigations have also explored the anticonvulsant properties of thiazolidinone derivatives:
- Efficacy in Seizure Models : Compounds with similar structural features have demonstrated significant anticonvulsant effects in animal models of epilepsy . The mechanism involves modulation of neurotransmitter systems and ion channels.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazolidinones. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the aromatic ring enhances antimicrobial activity, while specific substitutions can improve anticancer efficacy .
- Core Modifications : Modifying the thiazolidinone core can lead to variations in potency across different biological activities.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a thiazolidinone derivative exhibited potent antibacterial activity against E. coli with an inhibition zone comparable to standard antibiotics like Ampicillin .
- Anticancer Potential : In vitro studies showed that a related compound induced apoptosis in cancer cells through caspase activation pathways .
Q & A
Q. Key factors for optimization :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalyst : Diisopropyl ethyl ammonium acetate (DIPEAc) improves green synthesis efficiency .
- Monitoring : TLC with 7:3 hexane/ethyl acetate ensures reaction completion .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Q. Basic
- ¹H/¹³C NMR : Confirm the Z-configuration at the 5-position via coupling constants (J = 10–12 Hz for trans-olefinic protons) and aromatic methoxy group integration .
- FT-IR : Look for C=O stretches at ~1740 cm⁻¹ (thiazolidinedione) and ~1680 cm⁻¹ (acetamide) .
- UV-Vis : π→π* transitions of the conjugated benzylidene system (~320 nm) .
How do substituent variations at the 5-position of the thiazolidinedione ring impact biological activity, based on current SAR studies?
Q. Advanced
- 3,4,5-Trimethoxyphenyl substituents enhance antimicrobial activity due to improved lipophilicity and membrane penetration .
- Electron-withdrawing groups (e.g., nitro) at the benzylidene position increase antidiabetic activity by stabilizing interactions with PPARγ receptors .
- Methoxy groups at meta/para positions improve anticancer potency by modulating ROS generation .
What computational chemistry approaches are recommended for modeling this compound's electronic properties and reaction mechanisms?
Q. Advanced
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict HOMO-LUMO gaps and charge distribution .
- Reaction path searches : Employ quantum chemical methods (e.g., Gaussian) to simulate Knoevenagel condensation transition states .
- Molecular docking : Use AutoDock Vina to assess binding affinities with PPARγ or COX-2 targets .
How can researchers resolve contradictions in reported biological activity data for structurally similar thiazolidinedione derivatives?
Q. Advanced
- Standardize assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .
- Meta-analysis : Compare logP values and IC₅₀ ranges across studies to identify outliers caused by substituent electronic effects .
- Crystallography : Validate binding modes via X-ray structures to distinguish steric vs. electronic influences .
What strategies are effective for improving aqueous solubility while maintaining pharmacological efficacy?
Q. Advanced
- Prodrug design : Introduce phosphate or sulfonate groups at the acetamide nitrogen .
- Nanoformulation : Use PEGylated liposomes or cyclodextrin inclusion complexes .
- Co-crystallization : Pair with succinic acid to enhance dissolution rates without altering bioactivity .
What experimental controls are critical when assessing in vitro cytotoxicity against cancer cell lines?
Q. Basic
- Negative controls : Untreated cells and solvent-only (e.g., DMSO) samples.
- Positive controls : Doxorubicin or cisplatin at known IC₅₀ concentrations.
- Viability assays : Combine MTT with Annexin V/PI staining to distinguish cytostatic vs. apoptotic effects .
How does the Z-configuration at the 5-position affect molecular geometry and target binding?
Advanced
The Z-configuration positions the 3,4,5-trimethoxyphenyl group coplanar with the thiazolidinedione ring, enabling:
- π-π stacking with Tyr473 in PPARγ .
- Hydrogen bonding between the carbonyl oxygen and His449 .
- Reduced steric hindrance compared to E-isomers, as confirmed by X-ray diffraction .
What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
Q. Basic
- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).
- Recrystallization : Optimize solvent pairs (DMF/acetone) to remove unreacted thiazole intermediates .
- HPLC : C18 columns with acetonitrile/water (70:30) achieve >95% purity .
How should researchers approach stability studies to determine degradation pathways under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
